![molecular formula C14H11ClN2O4S B2596136 1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid CAS No. 1572604-63-7](/img/structure/B2596136.png)
1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid
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Overview
Description
1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as CP-690,550 and is categorized as a Janus kinase (JAK) inhibitor. CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
CP-690,550 works by inhibiting the activity of 1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting 1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid activity, CP-690,550 reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have significant biochemical and physiological effects in various disease models. In rheumatoid arthritis, CP-690,550 has been shown to reduce joint inflammation and improve joint function. In psoriasis, CP-690,550 has been shown to reduce skin inflammation and improve skin lesions. Inflammatory bowel disease models have shown that CP-690,550 can reduce inflammation and improve gut function.
Advantages and Limitations for Lab Experiments
The advantages of using CP-690,550 in lab experiments include its well-established mechanism of action and its efficacy in reducing inflammation in various disease models. However, the limitations of using CP-690,550 include its high cost and the potential for off-target effects.
Future Directions
Further research on CP-690,550 could focus on its potential therapeutic applications in other diseases, such as multiple sclerosis and lupus. Additionally, research could focus on developing more selective 1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid inhibitors with fewer off-target effects. Finally, research could explore the potential of combining CP-690,550 with other drugs to improve its efficacy in treating various diseases.
In conclusion, CP-690,550 is a promising compound with significant potential for therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential in treating other diseases.
Synthesis Methods
The synthesis of CP-690,550 involves the reaction of 6-chloro-3-pyridinesulfonyl chloride with 2,3-dihydroindole-3-carboxylic acid in the presence of a base. The reaction occurs in a solvent, such as dichloromethane, and requires careful temperature control to ensure a high yield of the desired product.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid inhibitors, such as CP-690,550, have been shown to be effective in reducing inflammation and improving symptoms in these diseases.
properties
IUPAC Name |
1-(6-chloropyridin-3-yl)sulfonyl-2,3-dihydroindole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4S/c15-13-6-5-9(7-16-13)22(20,21)17-8-11(14(18)19)10-3-1-2-4-12(10)17/h1-7,11H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCOKHVMECNRFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1S(=O)(=O)C3=CN=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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